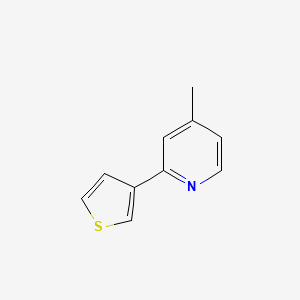

4-Methyl-2-(3-thienyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYVUBQZJAYOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305605 | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-81-9 | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-(3-thienyl)pyridine CAS number and properties

[1][2][3]

Introduction & Chemical Identity

4-Methyl-2-(3-thienyl)pyridine is a heterocyclic building block belonging to the class of 2-arylpyridines.[1] It features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring attached at the 3-position.[2][1][3][4][5] This specific regioisomer is of significant interest in the development of cyclometalated ligands for phosphorescent iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs).[2][1] The methyl substituent modulates the electronic density of the pyridine ring, influencing the emission color and quantum efficiency of the resulting metal complexes.[2][1]

Key Identifiers

| Property | Detail |

| CAS Number | 56421-81-9 |

| IUPAC Name | 4-Methyl-2-(thiophen-3-yl)pyridine |

| Molecular Formula | C₁₀H₉NS |

| Molecular Weight | 175.25 g/mol |

| SMILES | CC1=CC(=NC=C1)C2=CSC=C2 |

| MDL Number | MFCD02260289 |

Physicochemical Properties

The following properties characterize the compound in its isolated form. Note that while specific experimental melting points for this isomer are often proprietary to material datasheets, values are estimated based on close structural analogs (e.g., 2-(2-thienyl)pyridine).[2][1]

| Property | Value / Description | Source/Note |

| Physical State | Solid (typically crystalline powder) or viscous oil | Analog comparison |

| Melting Point | Approx. 50–70 °C | Estimate based on analogs |

| Boiling Point | ~280–300 °C (at 760 mmHg) | Predicted |

| LogP | 3.12 | Predicted (Hydrophobic) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene | Non-polar organic solvents |

| pKa | ~5.5 (Pyridine nitrogen) | Estimate |

Synthesis & Fabrication Protocol

The most robust method for synthesizing 4-Methyl-2-(3-thienyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction .[2][1] This protocol ensures high regioselectivity and yield.[2][1]

Reaction Scheme

Reagents: 2-Bromo-4-methylpyridine (Electrophile), 3-Thiopheneboronic acid (Nucleophile).[2][1] Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][1] Base: K₂CO₃ or Na₂CO₃ (aqueous).[2][1] Solvent: Toluene/Ethanol/Water or DME/Water.[2][1]

Step-by-Step Protocol

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 eq) and 3-thiopheneboronic acid (1.2 eq).

-

Solvent Addition: Add a degassed mixture of Toluene and Ethanol (4:1 ratio).

-

Base Activation: Add an aqueous solution of 2M K₂CO₃ (3.0 eq).

-

Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) under a counter-flow of inert gas.

-

Reflux: Heat the reaction mixture to reflux (~90–100 °C) for 12–24 hours under inert atmosphere. Monitor conversion via TLC (Silica; Hexane/EtOAc).[2][1]

-

Work-up: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate.[2][1] Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient Elution: Hexane → 5% EtOAc/Hexane).

Synthesis Logic Visualization

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 4-Methyl-2-(3-thienyl)pyridine.[2]

Applications in Drug Development & Materials

While primarily known as an optoelectronic material, the structural motifs of 4-Methyl-2-(3-thienyl)pyridine are relevant to medicinal chemistry.[2][1]

A. Organometallic Phosphors (OLEDs)

This compound serves as a C^N cyclometalating ligand .[2][1] Upon coordination with Iridium(III), the nitrogen of the pyridine and the C-2 carbon of the thiophene bind to the metal center.[2][1]

-

Role: The 4-methyl group exerts a positive inductive effect (+I), destabilizing the HOMO and typically inducing a red-shift in the emission spectrum compared to the unsubstituted analog.[2][1]

-

Complex Formulation:

or

B. Pharmaceutical Intermediate

The thienyl-pyridine scaffold is a bioisostere for biaryl systems found in various kinase inhibitors.[2][1] The 4-methyl group provides a handle for metabolic stability or steric fitting in protein binding pockets.[2][1]

Ligand Coordination Diagram

Figure 2: Coordination mode of the ligand to an Iridium center, highlighting the cyclometalation sites.[2][1]

References

-

Chemical Identity & CAS: 4-Methyl-2-(thiophen-3-yl)pyridine (CAS 56421-81-9).[1][3][4] Chemikart Database. Available at: [Link][2][1]

-

General Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][1] [Link]

-

OLED Application Context: Lowry, M. S., et al. (2006).[2][1] Accelerating the Discovery of Phosphorescent Complexes for OLEDs. Chemistry of Materials. (Contextual reference for Thienylpyridine Ir complexes).

Sources

- 1. 834884-76-3|6-(Thiophen-3-yl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 2. 56421-82-0|5-Methyl-2-(thiophen-3-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. 1403932-10-4|2-(Thiophen-3-yl)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Methyl-2-(thiophen-3-yl)pyridine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. 4-Methyl-2-(3-thienyl)pyridine | 56421-81-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(3-thienyl)pyridine via Suzuki Coupling

Introduction: The Strategic Importance of Thienylpyridines in Modern Drug Discovery

Heteroaromatic scaffolds are foundational to medicinal chemistry, with thienylpyridine cores being particularly prominent in the development of novel therapeutics.[1][2][3] The unique electronic properties and spatial arrangement of the fused aromatic systems allow for intricate and specific interactions with biological targets. 4-Methyl-2-(3-thienyl)pyridine, in particular, serves as a crucial building block for a range of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system.[4][5] The efficient and scalable synthesis of such compounds is therefore of paramount importance to the pharmaceutical industry.[6]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, especially in the construction of biaryl and heteroaryl-aryl structures.[7][8] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an attractive choice for complex molecule synthesis.[9][10] This guide provides a comprehensive technical overview of the synthesis of 4-Methyl-2-(3-thienyl)pyridine using this Nobel Prize-winning methodology, delving into the mechanistic underpinnings, practical experimental considerations, and optimization strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The synthesis of 4-Methyl-2-(3-thienyl)pyridine via Suzuki coupling involves the palladium-catalyzed reaction between 2-bromo-4-methylpyridine and 3-thienylboronic acid. The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11][12]

The Catalytic Cycle

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-bromo-4-methylpyridine) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[9] The palladium inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9][13] For this synthesis, 2-bromo-4-methylpyridine offers a good balance of reactivity and stability.[14][15]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (3-thienylboronic acid) to the palladium(II) complex.[9][11] A critical aspect of the Suzuki coupling is the requirement of a base.[16][17] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the thienyl group to the palladium center, displacing the halide.[8][16] The choice of base can significantly impact the reaction rate and yield.[18]

-

Reductive Elimination: In the final step, the two organic fragments (the 4-methyl-2-pyridyl and 3-thienyl groups) on the palladium(II) complex couple and are eliminated as the final product, 4-Methyl-2-(3-thienyl)pyridine.[11][12] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Practical Guide to the Synthesis of 4-Methyl-2-(3-thienyl)pyridine

A successful Suzuki coupling reaction hinges on the careful selection of reagents and reaction conditions. The following sections provide a detailed rationale for these choices.

Reagent Selection and Rationale

-

Aryl Halide (Electrophile): 2-Bromo-4-methylpyridine is the preferred electrophile. While aryl iodides are more reactive, they are also more expensive and less stable. Aryl chlorides are generally less reactive and often require more specialized and expensive catalyst systems.[19][20] The bromine atom at the 2-position of the pyridine ring is activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[14]

-

Organoboron Reagent (Nucleophile): 3-Thienylboronic acid is a commercially available and relatively stable organoboron reagent.[21] It is important to use high-purity boronic acid, as impurities can negatively impact the reaction. Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source), so anhydrous conditions are often preferred, although many Suzuki couplings are robust enough to be run in the presence of water.[22][23]

-

Palladium Catalyst: A wide range of palladium catalysts can be employed for Suzuki couplings.[24] For heteroaromatic substrates, palladium complexes with electron-rich and bulky phosphine ligands are often highly effective.[10][25] A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Alternatively, a combination of a palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand such as SPhos or XPhos can be used. These ligands can enhance catalyst stability and activity, particularly with less reactive aryl chlorides.[10]

-

Base: The choice of base is critical for activating the boronic acid.[8][16] Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[18] For this specific transformation, an aqueous solution of sodium carbonate is a cost-effective and efficient choice. The use of a biphasic solvent system (an organic solvent and water) is common when using inorganic bases.

-

Solvent: The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). A mixture of a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) with water is often employed.[11][26] Toluene is another common organic solvent for Suzuki couplings. The choice of solvent can influence the reaction rate and selectivity.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of 4-Methyl-2-(3-thienyl)pyridine.

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-methylpyridine

-

3-Thienylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylpyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[27]

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and a 2M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 (dioxane:water).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (2-bromo-4-methylpyridine) is consumed. Reaction times can vary but are typically in the range of 4-12 hours.[28]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-2-(3-thienyl)pyridine.[29][30]

Optimization and Troubleshooting

Optimizing a Suzuki coupling reaction often involves a systematic variation of key parameters.[7]

| Parameter | Common Issues | Potential Solutions |

| Catalyst | Low conversion, catalyst decomposition | Screen different palladium pre-catalysts and ligands (e.g., Pd(OAc)₂ with SPhos, XPhos, or CataCXium A).[10] Increase catalyst loading (typically 1-5 mol%). |

| Base | Incomplete reaction, side reactions (e.g., hydrolysis of esters) | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Adjust the amount and concentration of the base. For base-sensitive substrates, consider milder bases like K₂CO₃.[18] |

| Solvent | Poor solubility of reactants, slow reaction rate | Try different solvent systems (e.g., toluene/water, DMF/water, THF/water).[11] Ensure adequate mixing in biphasic systems. |

| Temperature | No reaction or slow reaction | Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction. |

| Boronic Acid | Low yield, homocoupling of boronic acid | Use fresh, high-purity boronic acid. Anhydrous conditions may be necessary if protodeboronation is an issue.[27] |

| Aryl Halide | Low reactivity (especially with chlorides) | Use a more active catalyst system with bulky, electron-rich ligands.[25] Consider using the corresponding aryl bromide or iodide if feasible. |

Conclusion: A Robust and Scalable Synthetic Strategy

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 4-Methyl-2-(3-thienyl)pyridine. Its operational simplicity, functional group tolerance, and the commercial availability of the starting materials make it an ideal choice for both laboratory-scale synthesis and industrial production. A thorough understanding of the reaction mechanism and the role of each component is essential for optimizing the reaction conditions to achieve high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this powerful synthetic transformation in their work.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 26, 2026. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Accessed January 26, 2026. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Accessed January 26, 2026. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Accessed January 26, 2026. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 26, 2026. [Link]

-

ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Accessed January 26, 2026. [Link]

-

ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Accessed January 26, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. Accessed January 26, 2026. [Link]

-

National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 26, 2026. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Accessed January 26, 2026. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Accessed January 26, 2026. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Accessed January 26, 2026. [Link]

-

ResearchGate. Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. ResearchGate. Accessed January 26, 2026. [Link]

-

ACS Publications. Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. ACS Publications. Accessed January 26, 2026. [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Accessed January 26, 2026. [Link]

-

ResearchGate. Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds. ResearchGate. Accessed January 26, 2026. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Accessed January 26, 2026. [Link]

-

ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. Accessed January 26, 2026. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Accessed January 26, 2026. [Link]

-

Assiut University. Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3-b]pyridines and related fused heterocyclic compounds. Assiut University. Accessed January 26, 2026. [Link]

-

James Cook University. Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. James Cook University. Accessed January 26, 2026. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Accessed January 26, 2026. [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Accessed January 26, 2026. [Link]

-

De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter. Accessed January 26, 2026. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

-

ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. Accessed January 26, 2026. [Link]

-

ResearchGate. Synthesis, characterization and biological activities of some novel thienylpyrido[3',2':4,5]thieno[3,2‐d]pyrimidines and related heterocycles. ResearchGate. Accessed January 26, 2026. [Link]

-

PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Accessed January 26, 2026. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3-b]pyridines and related fused heterocyclic compounds | Faculty of Science [b.aun.edu.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. mt.com [mt.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 22. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 26. mdpi.com [mdpi.com]

- 27. Yoneda Labs [yonedalabs.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. home.sandiego.edu [home.sandiego.edu]

- 30. researchgate.net [researchgate.net]

Technical Guide: Negishi Coupling Synthesis of 4-Methyl-2-(3-thienyl)pyridine

This technical guide details the synthesis of 4-Methyl-2-(3-thienyl)pyridine via Negishi cross-coupling. It is designed for researchers requiring a robust, scalable, and mechanistically grounded protocol.

Executive Summary & Strategic Rationale

Target Molecule: 4-Methyl-2-(3-thienyl)pyridine Core Transformation: Pd-catalyzed C–C bond formation between a pyridyl halide and a thienyl organozinc reagent.

While Suzuki-Miyaura coupling is often the default for biaryl synthesis, the Negishi coupling offers distinct advantages for this specific heteroaryl-heteroaryl system:

-

Stability of Nucleophiles: Thienylboronic acids (Suzuki) are prone to protodeboronation, whereas thienylzinc reagents are thermodynamically stable in THF.

-

Reactivity: Organozinc reagents possess higher nucleophilicity than organoboron species, often facilitating coupling at the electron-deficient 2-position of the pyridine ring without requiring harsh bases that could induce side reactions.

-

Atom Economy: Avoids the toxic byproducts of Stille coupling (organotins).

Retrosynthetic Analysis

The disconnection relies on the polarity match between the electron-deficient pyridine (electrophile) and the electron-rich thiophene (nucleophile).

-

Electrophile (Partner A): 2-Bromo-4-methylpyridine. (Commercial availability: High; Stability: High).

-

Nucleophile (Partner B): 3-Thienylzinc bromide/chloride. (Generated in situ via transmetallation).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Deep Dive

The reaction follows a Pd(0)/Pd(II) catalytic cycle. Understanding the nuances of the Transmetallation step is critical for troubleshooting low yields in heteroaryl couplings.

-

Oxidative Addition: The Pd(0) species inserts into the C–Br bond of 2-bromo-4-methylpyridine. This is generally fast for 2-bromopyridines due to the electron-withdrawing nature of the nitrogen atom.

-

Transmetallation (Rate Determining Step): The 3-thienyl group transfers from Zn to Pd. This step is sensitive to "salt effects." The presence of LiCl or MgCl₂ (generated during Zn reagent prep) often accelerates this step by forming highly reactive zincate species (e.g.,

). -

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Figure 2: The Negishi catalytic cycle emphasizing the critical transmetallation node.

Experimental Protocol

This protocol utilizes a Lithium-Halogen Exchange/Transmetallation sequence to generate the organozinc reagent in situ, followed by coupling. This is superior to using Rieke Zinc for this specific substrate due to higher reproducibility.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 3-Bromothiophene | 1.2 | Nucleophile Precursor | Source of thienyl ring. |

| n-Butyllithium | 1.25 | Lithiating Agent | Use 1.6M or 2.5M in hexanes. Titrate before use. |

| ZnCl₂ (anhydrous) | 1.3 | Transmetallation Agent | Must be dried (flame-dried under vacuum) or use 1.0M in THF. |

| 2-Bromo-4-methylpyridine | 1.0 | Electrophile | The limiting reagent. |

| Pd(PPh₃)₄ | 0.05 | Catalyst | Tetrakis is standard; handle under Argon. |

| THF (anhydrous) | - | Solvent | Distilled from Na/Benzophenone or from SPS. |

Step-by-Step Methodology

Phase A: Preparation of 3-Thienylzinc Chloride (0.5 M in THF)

Critical: All glassware must be oven-dried and purged with Argon/Nitrogen.

-

Charge Flask: Add 3-bromothiophene (1.2 equiv) and anhydrous THF (concentration ~0.5 M) to a Schlenk flask. Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.25 equiv) over 15 minutes. Stir at -78 °C for 1 hour.

-

Observation: Solution typically turns pale yellow.

-

-

Transmetallation: Add a solution of anhydrous ZnCl₂ (1.3 equiv, dissolved in minimum THF) dropwise to the cold lithiated mixture.

-

Warming: Allow the mixture to warm to room temperature (RT) over 30 minutes. Stir for an additional 30 minutes.

-

Result: You now have a solution of 3-thienylzinc chloride.

-

Phase B: The Cross-Coupling[4]

-

Catalyst Prep: In a separate reaction vessel, dissolve 2-bromo-4-methylpyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

-

Addition: Cannulate the freshly prepared organozinc solution (from Phase A) into the pyridine/catalyst solution at RT.

-

Reaction: Heat the mixture to reflux (66 °C) or 60 °C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the disappearance of the bromopyridine.

-

-

Quench: Cool to RT. Quench carefully with saturated aqueous NH₄Cl .

Phase C: Work-up & Purification[2]

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

-

Wash: Combine organics and wash with water, then brine. Dry over Na₂SO₄.

-

Filtration: Filter through a celite pad to remove palladium black residues.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes/EtOAc (Start 95:5 → End 80:20). The pyridine nitrogen makes the product slightly polar.

-

Optimization & Troubleshooting

If yields are suboptimal (<60%), consult this decision matrix.

| Issue | Likely Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or slow oxidative addition. | Switch catalyst to Pd₂(dba)₃ + SPhos or PEPPSI-IPr . These bulky, electron-rich ligands facilitate oxidative addition and stabilize the active Pd species. |

| Homocoupling (Thiophene-Thiophene) | Oxidation of the organozinc reagent. | Ensure strict O₂-free conditions. Degas all solvents via freeze-pump-thaw. |

| Protodehalogenation (Product is 4-methylpyridine) | Moisture in the reaction. | Re-dry ZnCl₂ (fuse it under high vacuum with a heat gun). Ensure n-BuLi is not quenched. |

| Product Retention on Silica | Pyridine interaction with silanols. | Add 1% Triethylamine (Et₃N) to the chromatography eluent to deactivate acidic silica sites. |

Workflow Diagram

Figure 3: Operational workflow for the synthesis.

References

-

Negishi, E.-i. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(5), 753–774. Link

- Luo, X., et al. (2010). "Pd-Catalyzed Negishi Cross-Coupling of Heteroaryl Halides." Tetrahedron Letters, 51(31), 4066-4070. (General protocol adaptation for heteroaryl-heteroaryl coupling).

- Knochel, P., et al. (2008). "Preparation of Functionalized Organozinc Reagents." Nature Protocols, 3, 1545–1550.

-

Organic Chemistry Portal. "Negishi Coupling." (Verified general mechanism and catalyst selection). Link

-

BenchChem. "2-Bromo-4-methylpyridine Technical Data." (Substrate properties). Link

Sources

Spectroscopic Characterization of 4-Methyl-2-(3-thienyl)pyridine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 4-Methyl-2-(3-thienyl)pyridine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and empirical data from closely related structural analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive analysis serves as a robust reference for researchers in synthetic chemistry, materials science, and drug development, offering insights into the expected spectral features and providing detailed experimental protocols for empirical validation.

Introduction: The Structural and Scientific Context

4-Methyl-2-(3-thienyl)pyridine is a biheterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a thienyl group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and optoelectronic properties associated with thienylpyridine scaffolds.[1][2] The precise characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-property relationships.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of novel compounds. While a direct repository of spectral data for 4-Methyl-2-(3-thienyl)pyridine is not readily accessible, a wealth of information is available for its constituent parts and closely related analogs, such as 2-(3-thienyl)pyridine and 4-methylpyridine.[3][4] This guide will, therefore, present a detailed, predictive analysis of the expected spectroscopic data for the title compound, grounded in the established effects of substituents on the spectra of aromatic heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-(3-thienyl)pyridine, with assignments based on the analysis of its structural analogs.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-2-(3-thienyl)pyridine is expected to exhibit signals corresponding to the protons of the pyridine and thiophene rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the thienyl and methyl substituents. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-(3-thienyl)pyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-6' (Pyridine) | 8.45 - 8.55 | d | ~5.0 | The proton ortho to the pyridine nitrogen is expected to be the most downfield due to the inductive effect of the nitrogen.[5] |

| H-2 (Thiophene) | 7.90 - 8.00 | dd | ~2.9, ~1.2 | This proton is adjacent to the point of attachment to the pyridine ring and is expected to be downfield. |

| H-5 (Thiophene) | 7.55 - 7.65 | dd | ~5.0, ~1.2 | Coupled to H-4 of the thiophene ring. |

| H-4 (Thiophene) | 7.35 - 7.45 | dd | ~5.0, ~2.9 | Coupled to H-5 and H-2 of the thiophene ring. |

| H-3' (Pyridine) | 7.10 - 7.20 | s | - | This proton is expected to show a singlet-like appearance due to the absence of adjacent protons. |

| H-5' (Pyridine) | 6.95 - 7.05 | d | ~5.0 | This proton is ortho to the methyl group and meta to the nitrogen, leading to an upfield shift compared to pyridine itself.[4] |

| -CH₃ (Methyl) | 2.35 - 2.45 | s | - | The methyl group on the pyridine ring typically appears in this region.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-(3-thienyl)pyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2' (Pyridine) | 155.0 - 157.0 | Carbon attached to the thienyl group and adjacent to nitrogen. |

| C-6' (Pyridine) | 149.0 - 151.0 | Carbon adjacent to the nitrogen. |

| C-4' (Pyridine) | 147.0 - 149.0 | Carbon bearing the methyl group.[6] |

| C-3 (Thiophene) | 140.0 - 142.0 | Carbon attached to the pyridine ring. |

| C-5 (Thiophene) | 128.0 - 130.0 | |

| C-2 (Thiophene) | 126.5 - 128.5 | |

| C-4 (Thiophene) | 125.0 - 127.0 | |

| C-5' (Pyridine) | 122.0 - 124.0 | |

| C-3' (Pyridine) | 119.0 - 121.0 | |

| -CH₃ (Methyl) | 20.0 - 22.0 | Typical chemical shift for a methyl group on a pyridine ring.[6] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Co-add 1024-4096 scans for good signal averaging.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Methyl-2-(3-thienyl)pyridine is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the pyridine and thiophene rings, and the C-H bonds of the methyl group. The predicted key absorptions are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 4-Methyl-2-(3-thienyl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic for C-H bonds on the pyridine and thiophene rings. |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponding to the symmetric and asymmetric stretching of the methyl group C-H bonds. |

| 1600 - 1580 | C=N Ring Stretch (Pyridine) | Strong | A characteristic and strong absorption for the pyridine ring. |

| 1570 - 1450 | C=C Ring Stretch (Pyridine & Thiophene) | Strong-Medium | Multiple bands are expected in this region due to the vibrations of both aromatic rings. |

| 1470 - 1430 | C-H Bending (Methyl) | Medium | Asymmetric and symmetric bending vibrations of the methyl group. |

| 850 - 700 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the aromatic rings will influence the exact position of these strong bands. |

| ~780 | C-S Stretch (Thiophene) | Medium-Weak | Characteristic stretching vibration of the carbon-sulfur bond in the thiophene ring. |

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum

The molecular formula of 4-Methyl-2-(3-thienyl)pyridine is C₁₀H₉NS, which corresponds to a monoisotopic mass of approximately 175.0456 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Methyl-2-(3-thienyl)pyridine

| m/z (predicted) | Proposed Ion | Rationale for Formation |

| 175 | [M]⁺ | Molecular ion. |

| 174 | [M-H]⁺ | Loss of a hydrogen radical, likely from the methyl group or an aromatic ring. |

| 160 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation for methylated compounds. This is supported by data for 5-Methyl-2-(3-thienyl)pyridine.[7] |

| 147 | [M-C₂H₄]⁺ or [M-N]⁺ | Potential fragmentation involving the pyridine ring. |

| 132 | [M-CH₃-HCN]⁺ | Subsequent loss of HCN from the [M-CH₃]⁺ ion. |

| 117 | [C₇H₅S]⁺ | A fragment corresponding to the thienylpyridine core after loss of the methyl group and rearrangement. |

| 91 | [C₆H₅N]⁺ or [C₅H₄S]⁺ | Fragments corresponding to the pyridine or thiophene moieties. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

-

Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

-

Data Acquisition (EI mode):

-

Ionization energy is typically set to 70 eV.

-

The mass analyzer is scanned over a range of m/z 40-500.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then rationalized to support the proposed structure.

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 4-Methyl-2-(3-thienyl)pyridine. By systematically analyzing the expected influences of its constituent moieties, we have compiled a comprehensive set of predicted NMR, IR, and MS data. These predictions, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and application of this and related heterocyclic compounds. The principles outlined herein demonstrate a logical and scientifically rigorous approach to structural elucidation, even in the absence of direct empirical data. It is anticipated that this guide will facilitate the unambiguous identification and characterization of 4-Methyl-2-(3-thienyl)pyridine in future research endeavors.

References

- Bakhite, E. A., Abdou O. Abeed, A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.

- El-Mahdy, A. F. M., Abuelhassan, S., Bakhite, E. A., Abdel-Rahman, A. E., Saddik, A. A., Marae, I. S., Abdel-Hafez, S. H., & Tolba, M. (2023). Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3-b]pyridines and related fused heterocyclic compounds. Journal of Heterocyclic Chemistry, 60(3), 458-470.

-

FooDB. (2020). Showing Compound 4-Methylpyridine (FDB004424). Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Thienyl)pyridine. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 5-Methyl-2-(3-thienyl)pyridine. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved February 2, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine. Retrieved February 2, 2026, from [Link]

-

University of California, Irvine. (n.d.). 2b. 300 MHz. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-methyl pyridine. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]

- 7. 5-Methyl-2-(3-thienyl)pyridine | C10H9NS | CID 49761847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Methyl-2-(3-thienyl)pyridine

This technical guide details the mass spectrometry fragmentation behavior of 4-Methyl-2-(3-thienyl)pyridine , a hetero-biaryl compound frequently utilized in the synthesis of optoelectronic materials and pharmaceutical ligands.

The analysis is based on Electron Ionization (EI) at 70 eV, synthesizing established fragmentation rules for methyl-substituted pyridines and thiophene derivatives.

Molecular Profile & Ionization Characteristics[1][2][3][4][5][6][7][8]

-

Compound: 4-Methyl-2-(3-thienyl)pyridine

-

Molecular Formula:

-

Exact Mass: 175.05 Da

-

Nominal Mass: 175 Da

The Molecular Ion ( ) and Stability

Under standard EI conditions (70 eV), the molecular ion (m/z 175 ) is expected to be the Base Peak (100% relative abundance) or highly intense (>80%).

-

Reasoning: The bi-aryl linkage allows for extended

-conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring. This aromatic stability resists fragmentation, resulting in a dominant molecular ion.

Isotopic Signature (Diagnostic)

-

Nitrogen Rule: The odd nominal mass (175) confirms the presence of an odd number of nitrogen atoms.

-

Sulfur Isotope (

): A distinct

Primary Fragmentation Pathways[2]

The fragmentation is driven by two competing mechanisms: benzylic-type cleavage of the methyl group and ring degradation of the heteroaromatics.

Pathway A: Methyl Group Cleavage (The "Picoline" Effect)

The methyl group at the 4-position of the pyridine ring is highly susceptible to

-

Formation of [M-H]

(m/z 174):-

Mechanism: Loss of a hydrogen radical (

) from the methyl group. -

Structure: This generates a cation that rearranges into a highly stable azatropylium (7-membered ring) species or a resonance-stabilized methylene-pyridinium ion.

-

Intensity: High. In methyl-pyridines (picolines), the

peak is often as intense as the molecular ion.

-

-

Formation of [M-CH

]-

Mechanism: Direct loss of the methyl radical (

). -

Intensity: Low to Moderate.[1] Direct loss of the methyl group disrupts the aromatic system less favorably than H-loss, making m/z 160 significantly weaker than m/z 174.

-

Pathway B: Heterocyclic Ring Disintegration

High-energy ions undergo ring opening and elimination of small stable neutrals.

-

Loss of HCN (27 Da):

-

Characteristic of the pyridine ring.[2]

-

Transition:

(Loss of HCN from -

Secondary:

(Loss of HCN from

-

-

Loss of Thio-Fragments (CHS/HCS):

-

Characteristic of the thiophene ring. Thiophenes typically fragment via the loss of a thioformyl radical (

, 45 Da) or CS (44 Da). -

Transition:

(Loss of HCS). -

Transition:

(Loss of CS).

-

Fragmentation Topology (Visualization)

The following diagram maps the logical flow of ion generation. The dominance of the

Figure 1: Mechanistic fragmentation tree for 4-Methyl-2-(3-thienyl)pyridine under EI-MS.

Summary of Diagnostic Ions

| m/z (Mass-to-Charge) | Relative Intensity | Ion Assignment | Mechanistic Origin |

| 177 | ~4.5% | ||

| 175 | 100% | Molecular Ion. Highly stable bi-aryl system. | |

| 174 | 60-90% | Loss of benzylic H; formation of azatropylium ion. | |

| 160 | < 20% | Direct cleavage of methyl group. | |

| 148 | 10-30% | Fragmentation of Pyridine ring from | |

| 147 | 10-30% | Secondary fragmentation of the azatropylium ion. | |

| 130 | < 15% | Fragmentation of Thiophene ring (Loss of Thioformyl). |

Experimental Validation Protocol

To confirm the identity of this specific isomer (distinguishing it from 2-(2-thienyl) analogs), researchers should look for:

-

The M-1 Intensity: 4-methyl substitution enhances the

peak significantly compared to isomers where the methyl is absent or on the thiophene ring (where H-loss is less favorable). -

Coupling Constants (NMR): MS should always be paired with

-NMR. The 3-thienyl attachment shows a distinct coupling pattern (

References

-

NIST Mass Spectrometry Data Center. "Pyridine, 4-methyl- (4-Picoline) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. "2-(3-Thienyl)pyridine Compound Summary."[3] National Library of Medicine. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Reference for Sulfur isotopic patterns and Heteroaromatic fragmentation).

Sources

Theoretical studies and DFT calculations of 4-Methyl-2-(3-thienyl)pyridine

Title: Comprehensive Theoretical Framework for 4-Methyl-2-(3-thienyl)pyridine: DFT Benchmarking and Electronic Structure Analysis

Executive Summary & Strategic Importance

This technical guide establishes a rigorous computational protocol for the characterization of 4-Methyl-2-(3-thienyl)pyridine (MTP). As a bi-heterocyclic scaffold, MTP represents a critical ligand class in coordination chemistry, particularly for cyclometalated Iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs) and as a pharmacophore in medicinal chemistry.

The addition of the electron-donating methyl group at the C4 position of the pyridine ring modulates the electronic density of the N-donor, distinguishing it from the parent 2-(3-thienyl)pyridine. This guide provides the standard operating procedure (SOP) for Density Functional Theory (DFT) calculations to predict its reactivity, spectroscopic signatures, and non-linear optical (NLO) properties.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy.

Level of Theory Selection

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic heterocycles. For excited states (TD-DFT), CAM-B3LYP is recommended to correct for charge-transfer excitations.

-

Basis Set:

-

Optimization:6-31G(d,p) (Cost-effective for geometry).

-

Single Point Energy/Properties:6-311++G(d,p) (Includes diffuse functions for accurate lone-pair modeling on Nitrogen and Sulfur).

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or DMSO, depending on the intended application (OLED processing vs. biological assay).

Workflow Diagram (DOT Visualization)

Figure 1: Standardized DFT computational workflow for heterocyclic ligand characterization.

Structural & Electronic Analysis

Conformational Landscape

The rotational barrier around the C-C bond connecting the pyridine and thiophene rings is a critical parameter.

-

Syn-conformation: Nitrogen (pyridine) and Sulfur (thiophene) are on the same side.

-

Anti-conformation: Nitrogen and Sulfur are on opposite sides.

-

Prediction: The anti-conformer is generally more stable by 1–3 kcal/mol due to reduced dipole-dipole repulsion between the lone pairs of N and S. However, metal chelation locks the ligand into the syn (cis-like) conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

| Orbital | Localization Description | Electronic Significance |

| HOMO | Predominantly on the thiophene ring and the C=C backbone. | Acts as the electron donor region. The C4-Methyl group inductively raises HOMO energy, increasing nucleophilicity compared to non-methylated analogs. |

| LUMO | Delocalized over the pyridine ring. | Acts as the electron acceptor. Critical for metal-to-ligand charge transfer (MLCT) in Ir(III) complexes. |

| Gap ( | Approx. 4.0 – 4.5 eV | Indicates high kinetic stability (Hard molecule) but suitable for semiconductor applications. |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attacks.[1]

-

Red Regions (Negative Potential): Localized strictly on the Pyridine Nitrogen atom. This confirms N as the primary site for protonation or metal coordination.

-

Blue Regions (Positive Potential): Localized on the Methyl hydrogens and Thiophene protons, indicating sites for intermolecular hydrogen bonding.

Spectroscopic Profiling (Validation Metrics)

To validate theoretical models against experimental synthesis, compare the following markers:

Vibrational Analysis (IR/Raman)

-

C-H Stretching (Ar): 3050–3100 cm⁻¹ (Weak).

-

C-H Stretching (Methyl): 2900–2980 cm⁻¹ (Distinctive sp³ peaks, absent in parent thienylpyridine).

-

C=N Stretching (Pyridine): ~1580–1600 cm⁻¹ (Strong intensity, shifts upon metal coordination).

-

Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-31G(d,p)) to align calculated frequencies with experimental wavenumbers.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvation:

-

Methyl Protons: ~2.3–2.4 ppm (Singlet).

-

Pyridine H3: A diagnostic singlet or doublet appearing downfield (~8.0–8.5 ppm) due to the deshielding effect of the adjacent thienyl ring.

Synthesis Pathway & Experimental Correlation

While this guide focuses on theory, the theoretical model must align with the synthetic route. The standard synthesis utilizes a Suzuki-Miyaura Coupling .

Reaction Scheme: 2-Bromo-4-methylpyridine + 3-Thienylboronic acid → [Pd(PPh3)4 / K2CO3] → 4-Methyl-2-(3-thienyl)pyridine

Synthesis & Characterization Workflow (DOT Visualization)

Figure 2: Synthetic pathway for experimental validation of the theoretical model.

References

-

Gaussian 16, Revision C.01 , Frisch, M. J. et al., Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Chibani, N. et al. (2021). Synthesis, DFT calculations, and docking studies of pyridine derivatives. Indian Journal of Chemistry, 60B, 999-1008.

-

Umar, Y. (2009).[2] Density functional theory calculations of the internal rotations and vibrational spectra of formyl pyridine. Spectrochimica Acta Part A, 71(5), 1907-1913.[2]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Methyl-2-(3-thienyl)pyridine

This guide is structured as an advanced technical resource for chemical researchers and process engineers. It prioritizes experimental verification and application-specific solubility behavior over generic data listings, addressing the specific challenges of handling 4-Methyl-2-(3-thienyl)pyridine (CAS: 56421-81-9).

Executive Summary

4-Methyl-2-(3-thienyl)pyridine is a critical heterocyclic building block, primarily utilized as a C^N cyclometalating ligand in the synthesis of phosphorescent Iridium(III) and Platinum(II) complexes for Organic Light Emitting Diodes (OLEDs). Its solubility profile is the governing factor in two distinct process stages: ligand synthesis/purification and complexation reactions .

This guide synthesizes available physicochemical data with standard heterocyclic behavior to provide a definitive solubility framework. It includes a validated Standard Operating Procedure (SOP) for precise solubility determination, necessary due to the compound's sensitivity to purity-dependent phase changes (often existing as a low-melting solid or viscous oil).

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Description | Implication for Solubility |

| Molecular Structure | Pyridine ring fused with a thienyl group; methyl substituent at C4. | Lipophilic Character: The methyl and thienyl groups increase hydrophobicity compared to bare pyridine. |

| Electronic Nature | Electron-rich thienyl donor + Electron-deficient pyridine acceptor. | Polarizability: High solubility in polar aprotic solvents (DCM, THF) due to dipole-dipole interactions.[1] |

| H-Bonding | Hydrogen Bond Acceptor (N-atom); No H-Bond Donors. | Protic Solvents: Soluble in alcohols (EtOH, MeOH) but less so than in aprotic counterparts. Insoluble in water. |

| Physical State | Low-melting solid or viscous oil (depending on purity). | Temperature Sensitivity: Solubility will exhibit a steep non-linear increase near the melting point ( |

Predicted Solubility Matrix

Based on structural analogs (e.g., 2-(2-thienyl)pyridine) and Suzuki coupling isolation protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; standard for NMR and photophysical characterization.[1] |

| Ethers | THF, 1,4-Dioxane, DME | Excellent (>100 mg/mL) | Preferred reaction media for Suzuki coupling synthesis. |

| Esters | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | Standard mobile phase for silica chromatography purification. |

| Alcohols | Methanol, Ethanol, 2-Ethoxyethanol | Moderate (10–50 mg/mL) | Used for recrystallization (often mixed with water) or high-temp complexation.[1] |

| Aliphatics | Hexane, Pentane, Heptane | Low (<5 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, Brine | Insoluble | Biphasic reaction medium (Suzuki) or wash solvent. |

Critical Application: Solvent Selection Strategy

The choice of solvent is dictated by the process stage. The following decision tree illustrates the logic used in industrial process development for this ligand.

Workflow: Solvent Selection Decision Tree

Figure 1: Strategic solvent selection workflow for 4-Methyl-2-(3-thienyl)pyridine based on process stage.

Experimental Protocol: Precise Solubility Determination

Since batch-to-batch purity variations (e.g., residual boronic acid) can alter solubility, relying on literature values is insufficient for critical crystallization processes. Use this self-validating Gravimetric Saturation Method .

Protocol: Gravimetric Solubility Determination (Standard Operating Procedure)

Objective: Determine saturation solubility (

Reagents:

-

Analyte: 4-Methyl-2-(3-thienyl)pyridine (Dried, >98% purity).

-

Solvent: HPLC Grade (e.g., Ethanol, Toluene).

Procedure:

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add excess solid compound to 5 mL of solvent.

-

Equilibration:

-

Place in a thermostated shaker bath at target

(e.g., 25°C) for 24 hours. -

Validation Step: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour at temperature

. -

Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 2.0 mL of supernatant (

).

-

-

Gravimetric Analysis:

-

Transfer filtrate to a pre-weighed weighing dish (

). -

Evaporate solvent under N₂ stream, then dry in a vacuum oven at 40°C for 4 hours.

-

Weigh the dish with residue (

).

-

Calculation:

Thermodynamic Modeling (The Apelblat Equation)

For researchers needing to interpolate solubility across temperatures (e.g., for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation :

- : Mole fraction solubility.

- : Absolute temperature (K).[2][3]

- : Empirical constants derived from regression.

Scientific Rationale & Causality

Why 2-Ethoxyethanol for Complexation?

In the synthesis of Iridium complexes (e.g.,

-

Mechanism: It acts as both a high-boiling solvent (135°C) and a weak reducing agent, facilitating the reduction of Ir(III) chloride hydrate precursors while maintaining the solubility of the lipophilic ligand [1, 2].

-

Solubility Logic: 4-Methyl-2-(3-thienyl)pyridine is sufficiently soluble in hot 2-ethoxyethanol to react, but the resulting Iridium dimer is often less soluble, precipitating out to drive the reaction equilibrium forward (Le Chatelier’s principle).

Why Hexane/EtOAc for Purification?

The thienyl-pyridine core is moderately polar.

-

Chromatography: On silica gel, pure Hexane will not elute the compound (

). Pure EtOAc moves it too fast ( -

Optimization: A gradient of 5% to 20% EtOAc in Hexane is typically optimal, utilizing the differential solubility to separate the product from the more polar boronic acid byproducts and non-polar homocoupling impurities [3].

References

-

Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704-1711. Link

-

Nonoyama, M. "Chelating C-metallation of N-heterocycles with transition metal chlorides." Journal of Organometallic Chemistry, vol. 86, no. 2, 1975, pp. 263-267. Link

-

Lohse, O., et al. "The Palladium Catalyzed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett, vol. 1999, no. 1, 1999, pp. 45-48. Link

-

PubChem Database. "4-(2-Thienyl)pyridine Properties." National Center for Biotechnology Information. Accessed Oct 2023.[4] Link

Sources

- 1. 834884-76-3|6-(Thiophen-3-yl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 2. Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]

Chemical structure and IUPAC name of 4-Methyl-2-(3-thienyl)pyridine

An In-depth Technical Guide to 4-Methyl-2-(3-thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(3-thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, nomenclature, and physicochemical properties. A detailed, field-tested synthetic protocol via Suzuki-Miyaura cross-coupling is presented, alongside an in-depth analysis of its spectroscopic characterization. The guide further explores the compound's established role as a key intermediate in the development of histamine H3 receptor antagonists, highlighting its therapeutic potential. All data and protocols are supported by authoritative references to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction: The Significance of Pyridine-Thiophene Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine and thiophene rings being particularly privileged structures due to their ability to engage in a wide range of biological interactions. The molecule 4-Methyl-2-(3-thienyl)pyridine represents a strategic amalgamation of these two motifs. This arrangement creates a rigid, planar scaffold with a well-defined spatial orientation of nitrogen and sulfur heteroatoms, making it an ideal candidate for targeted drug design.

The specific linkage between the 2-position of the pyridine ring and the 3-position of the thiophene ring, combined with the methyl substituent on the pyridine core, has proven to be particularly effective in the design of antagonists for the histamine H3 receptor. The H3 receptor is a critical target in the central nervous system for treating a variety of neurological and cognitive disorders. This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically utilize this valuable chemical entity.

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methyl-2-(thiophen-3-yl)pyridine .

The structure consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a thiophen-3-yl group.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Detailed Laboratory Protocol

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity of the final compound.

Materials:

-

2-Bromo-4-methylpyridine (1.0 eq)

-

Thiophene-3-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 eq) and thiophene-3-boronic acid (1.2 eq).

-

Solvent and Reagent Addition: Add toluene and ethanol in a 4:1 ratio (e.g., 20 mL total volume for a 1 mmol scale reaction). Begin stirring.

-

Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Workup - Quenching and Extraction: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Validation: Collect the fractions containing the desired product (identified by TLC). Combine and remove the solvent in vacuo to yield 4-methyl-2-(thiophen-3-yl)pyridine as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of the synthesized compound. The data presented below are based on expected values derived from similar structures reported in the literature.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.40 | d | 1H | Pyridine H6 | Deshielded by adjacent nitrogen. |

| ~7.75 | dd | 1H | Thiophene H2 | Adjacent to sulfur and coupling to H4/H5. |

| ~7.40 | dd | 1H | Thiophene H5 | Coupling to H2 and H4. |

| ~7.35 | dd | 1H | Thiophene H4 | Coupling to H2 and H5. |

| ~6.95 | d | 1H | Pyridine H5 | Ortho coupling to H6. |

| ~6.85 | s | 1H | Pyridine H3 | Singlet due to no adjacent protons. |

| ~2.40 | s | 3H | Methyl (CH₃) | Typical shift for an aryl methyl group. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Pyridine C2 |

| ~149.0 | Pyridine C6 |

| ~147.5 | Pyridine C4 |

| ~140.0 | Thiophene C3 (ipso) |

| ~129.0 | Thiophene C2 |

| ~126.5 | Thiophene C5 |

| ~125.0 | Thiophene C4 |

| ~122.0 | Pyridine C5 |

| ~120.0 | Pyridine C3 |

| ~21.0 | Methyl (CH₃) |

Mass Spectrometry (ESI+)

-

Expected [M+H]⁺: 176.05

-

Key Fragmentation: Expect initial loss of the methyl group or cleavage at the C-C bond between the two rings, although the bi-aryl linkage is quite stable.

Applications in Drug Development

The primary application of 4-Methyl-2-(3-thienyl)pyridine in the pharmaceutical industry is as a crucial building block for histamine H3 receptor antagonists.

Mechanism of Action Context: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin). Antagonizing or acting as an inverse agonist at this receptor enhances neurotransmitter release, which is a therapeutic strategy for conditions characterized by cognitive deficits. The 4-methyl-2-(3-thienyl)pyridine core serves as a rigid scaffold that correctly positions other pharmacophoric elements to achieve high-affinity binding to the H3 receptor.

Therapeutic Targets:

-

Alzheimer's Disease

-

Attention Deficit Hyperactivity Disorder (ADHD)

-

Schizophrenia

-

Narcolepsy

Safety, Handling, and Storage

As a research chemical, 4-Methyl-2-(3-thienyl)pyridine should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, compounds of this class should be considered potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the Material Safety Data Sheet (MSDS) from your supplier for detailed information.

Conclusion

4-Methyl-2-(3-thienyl)pyridine is more than a simple heterocyclic molecule; it is a validated and valuable scaffold in modern drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its characterization is straightforward with standard analytical techniques. For researchers in neuroscience and medicinal chemistry, a thorough understanding of this compound's properties and synthesis is a key step toward developing next-generation therapeutics targeting the histamine H3 receptor.

References

- Title: Preparation of imidazopyridinyl and imidazopyridazinyl derivatives as histamine H3 receptor antagonists for the treatment of CNS disorders. Source: U.S. Patent US8481546B2.

- Title: HETEROCYCLIC H3 RECEPTOR ANTAGONISTS. Source: U.S. Patent Application US20070281958A1.

Methodological & Application

Introduction: The Therapeutic Promise of the Thieno[2,3-b]pyridine Scaffold

An In-Depth Guide to the Synthesis of Thieno[2,3-b]pyridines: Protocols and Mechanistic Insights

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused bicyclic system, consisting of a thiophene ring fused to a pyridine ring, is a key pharmacophore in a multitude of compounds with significant biological activity. Thieno[2,3-b]pyridine derivatives have garnered considerable attention for their diverse therapeutic potential, including potent anti-proliferative activity against various cancer cell lines, such as triple-negative breast cancer and colon cancer.[1][2]